Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 35282-97-4
VCID: VC3884788
InChI: InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-3-5-8(14)6-4-7/h3-6,9-10H,2H2,1H3
SMILES: CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br
Molecular Formula: C11H11Br2ClO2
Molecular Weight: 370.46 g/mol

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

CAS No.: 35282-97-4

Cat. No.: VC3884788

Molecular Formula: C11H11Br2ClO2

Molecular Weight: 370.46 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate - 35282-97-4

Specification

CAS No. 35282-97-4
Molecular Formula C11H11Br2ClO2
Molecular Weight 370.46 g/mol
IUPAC Name ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Standard InChI InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-3-5-8(14)6-4-7/h3-6,9-10H,2H2,1H3
Standard InChI Key AWXVWHGHUTUGAK-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br
Canonical SMILES CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, reflects its esterified propanoic acid core with bromine atoms at positions 2 and 3 and a 4-chlorophenyl substituent at position 3. The canonical SMILES string CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br illustrates this arrangement, while its InChI key (AWXVWHGHUTUGAK-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight370.46 g/mol
Density~1.775 g/cm³ (estimated)
Boiling PointNot reported (decomposes)
Melting PointNot reported
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

The density estimate derives from analogous nitro-substituted derivatives (e.g., ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate, density 1.775 g/cm³) . Decomposition prior to boiling is common in polyhalogenated compounds due to thermal instability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data are critical for structural confirmation:

  • ¹H NMR: Signals for the ethyl group (δ ~1.2–1.4 ppm, triplet; δ ~4.1–4.3 ppm, quartet), aromatic protons (δ ~7.3–7.5 ppm), and methine protons (δ ~5.0–5.5 ppm) are expected, though specific shifts depend on solvent and instrumentation .

  • ¹³C NMR: Carbonyl resonance at δ ~165–170 ppm, aromatic carbons at δ ~125–140 ppm, and brominated carbons at δ ~50–60 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 370 (M⁺), with fragmentation patterns indicating loss of Br (79.9 and 81.9 Da) and the ethyl group (45 Da).

Synthesis and Optimization

Conventional Bromination Route

The primary synthesis involves bromination of ethyl 3-(4-chlorophenyl)propanoate using elemental bromine (Br₂) in dichloromethane or carbon tetrachloride. The reaction proceeds via radical or electrophilic addition mechanisms, depending on conditions:

Ethyl 3-(4-chlorophenyl)propanoate+2Br2DCMEthyl 2,3-dibromo-3-(4-chlorophenyl)propanoate+2HBr\text{Ethyl 3-(4-chlorophenyl)propanoate} + 2\text{Br}_2 \xrightarrow{\text{DCM}} \text{Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate} + 2\text{HBr}

Key parameters include:

  • Temperature: 0–25°C to minimize side reactions.

  • Stoichiometry: 2.0–2.2 equivalents of Br₂ per substrate .

  • Catalysts: Organic amines (e.g., triethylamine) enhance selectivity by scavenging HBr .

Table 2: Synthesis Conditions Comparison

MethodYield (%)Purity (%)ConditionsSource
Br₂ in DCM85–9095–970°C, 2 h; room temperature, 12 h
Oxalyl Bromide69–8799+40°C, Ph₃PO catalyst, 5–48 h
N-Bromosuccinimide75–8090–92Radical initiator, reflux

The oxalyl bromide route, catalyzed by triphenylphosphine oxide (Ph₃PO), offers superior purity (>99%) and shorter reaction times (5–48 hours) . This method avoids handling hazardous Br₂ gas, making it preferable for industrial applications .

Industrial-Scale Adaptations

Patent CN105801390A demonstrates scalable bromination using mixed solvents (e.g., toluene/THF) and phase-transfer catalysts . For example, reacting 3-hydroxy acetophenone with bromine in toluene/triethylamine at –5–10°C achieves 97% yield of dibrominated intermediates, which are subsequently esterified . Such protocols highlight the compound’s manufacturability despite its complexity.

Reactivity and Functionalization

Nucleophilic Substitution

The vicinal dibromo moiety enables sequential substitution reactions. For instance:

  • Hydrolysis: Forms 3-(4-chlorophenyl)propanoic acid derivatives under basic conditions.

  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids yield biaryl structures, useful in medicinal chemistry .

Elimination Reactions

Treatment with strong bases (e.g., KOH) induces dehydrohalogenation, producing α,β-unsaturated esters:

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoateKOHEthyl 3-(4-chlorophenyl)prop-2-enoate+2HBr\text{Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate} \xrightarrow{\text{KOH}} \text{Ethyl 3-(4-chlorophenyl)prop-2-enoate} + 2\text{HBr}

This reactivity is exploited in polymer chemistry to create conjugated systems .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Its halogenated structure facilitates late-stage functionalization, as seen in analogues like ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate (CAS 840-44-8), which exhibit enhanced bioactivity .

Agrochemistry

Derivatives incorporating the 4-chlorophenyl group demonstrate herbicidal and fungicidal properties. Structure-activity relationship (SAR) studies link bromine substitution patterns to efficacy against Phytophthora infestans and Botrytis cinerea .

Materials Science

Incorporation into liquid crystals and flame retardants leverages its thermal stability and halogen content. Bromine atoms enhance fire resistance by releasing HBr gas during combustion, which quenches free radicals.

Recent Advances and Future Directions

Recent studies focus on catalytic dibromination methods. The Ph₃PO/oxalyl bromide system achieves stereoselective dibromination of α,β-unsaturated esters with 10:1 diastereomeric ratios, enabling asymmetric synthesis . Future research may explore:

  • Enzymatic Bromination: Leveraging haloperoxidases for greener synthesis.

  • Computational Modeling: DFT studies to predict reactivity and optimize catalysts.

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